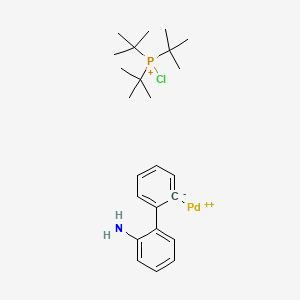
Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is an organometallic compound that serves as a versatile catalyst in various organic synthesis reactions. It is known for its efficiency in facilitating cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. The compound features a palladium center coordinated with a chloro ligand, a tri-tert-butylphosphine ligand, and a 2’-amino-1,1’-biphenyl-2-yl ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium(II) chloride with tri-tert-butylphosphine and 2’-amino-1,1’-biphenyl-2-yl ligands. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:
Cross-Coupling Reactions: Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.
Substitution Reactions: Facilitates the substitution of halides with various nucleophiles
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Aryl halides, boronic acids, and bases such as potassium carbonate or sodium hydroxide.
Stille Coupling: Aryl halides and organotin compounds.
Negishi Coupling: Aryl halides and organozinc reagents.
Kumada Coupling: Aryl halides and Grignard reagents
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Facilitates the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals, polymers, and advanced materials
Wirkmechanismus
The compound acts as a catalyst by facilitating the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The palladium center undergoes a series of oxidation state changes, enabling the formation of new chemical bonds. The tri-tert-butylphosphine and 2’-amino-1,1’-biphenyl-2-yl ligands stabilize the palladium center and enhance its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Chloro(di-tert-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- **Chloro(di-adamantylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- **Methanesulfonato(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high stability and reactivity, making it an efficient catalyst for a wide range of cross-coupling reactions. The presence of the tri-tert-butylphosphine ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic process .
Eigenschaften
Molekularformel |
C24H37ClNPPd+2 |
|---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
palladium(2+);2-phenylaniline;tritert-butyl(chloro)phosphanium |
InChI |
InChI=1S/C12H27ClP.C12H10N.Pd/c1-10(2,3)14(13,11(4,5)6)12(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H3;1-6,8-9H,13H2;/q+1;-1;+2 |
InChI-Schlüssel |
YUPCZPYDVWWHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[P+](C(C)(C)C)(C(C)(C)C)Cl.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)



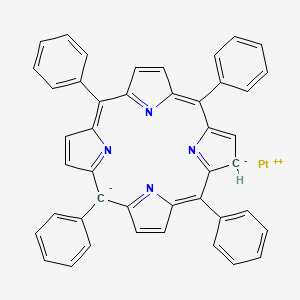
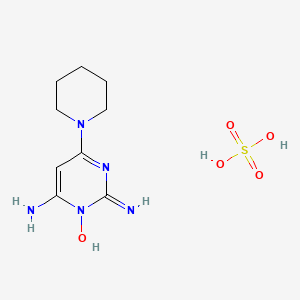

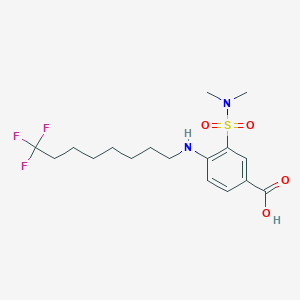
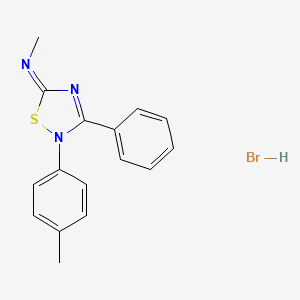
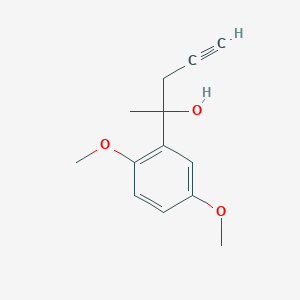



![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
